
D-fructofuranose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-fructofuranose: is a monosaccharide and a ketose sugar, which is a structural isomer of glucose. It is commonly found in fruits, honey, and root vegetables. In its furanose form, this compound exists as a five-membered ring structure, which is a cyclic hemiketal formed by the reaction of the ketone group with a hydroxyl group within the same molecule. This compound is significant in various biological processes and is a key component in the metabolism of carbohydrates.
准备方法
Synthetic Routes and Reaction Conditions: D-fructofuranose can be synthesized through the acid-catalyzed hydrolysis of sucrose. The reaction involves breaking the glycosidic bond between glucose and fructose in the presence of an acid such as hydrochloric acid. The reaction conditions typically include heating the mixture to around 60-70°C for several hours to ensure complete hydrolysis.
Industrial Production Methods: Industrial production of this compound often involves the enzymatic hydrolysis of inulin, a polysaccharide found in plants like chicory and Jerusalem artichoke. The enzyme inulinase catalyzes the hydrolysis of inulin to produce fructose. This method is preferred due to its efficiency and the high purity of the resulting fructose.
化学反应分析
Types of Reactions:
Oxidation: D-fructofuranose can undergo oxidation reactions to form various products, including 5-keto-D-fructose and D-glucaric acid. Common oxidizing agents include nitric acid and bromine water.
Reduction: Reduction of this compound can yield sugar alcohols such as D-mannitol and D-sorbitol. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: this compound can participate in substitution reactions where hydroxyl groups are replaced by other functional groups. For example, acetylation with acetic anhydride can produce fructose acetate.
Common Reagents and Conditions:
Oxidation: Nitric acid, bromine water, and potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acetic anhydride, sulfuric acid.
Major Products:
Oxidation: 5-keto-D-fructose, D-glucaric acid.
Reduction: D-mannitol, D-sorbitol.
Substitution: Fructose acetate.
科学研究应用
Chemistry: D-fructofuranose is used as a starting material in the synthesis of various organic compounds. It is also employed in studying carbohydrate chemistry and the mechanisms of enzyme-catalyzed reactions.
Biology: In biological research, this compound is used to study metabolic pathways involving fructose. It serves as a substrate for enzymes such as fructokinase and aldolase, which are involved in glycolysis and gluconeogenesis.
Medicine: this compound is investigated for its potential therapeutic applications, including its role in managing diabetes and metabolic disorders. It is also used in the formulation of intravenous fluids for patients requiring parenteral nutrition.
Industry: In the food industry, this compound is used as a sweetener due to its high sweetness relative to glucose. It is also employed in the production of high-fructose corn syrup and other sweetening agents.
作用机制
D-fructofuranose exerts its effects primarily through its involvement in metabolic pathways. In the liver, it is phosphorylated by fructokinase to form fructose-1-phosphate, which is then cleaved by aldolase B into dihydroxyacetone phosphate and glyceraldehyde. These intermediates enter glycolysis and gluconeogenesis pathways, contributing to energy production and glucose synthesis.
相似化合物的比较
D-glucose: A common monosaccharide and an isomer of D-fructofuranose. It exists in both pyranose and furanose forms.
D-mannose: Another isomer of glucose, differing in the configuration of the hydroxyl group on the second carbon.
D-galactose: An epimer of glucose, differing in the configuration of the hydroxyl group on the fourth carbon.
Uniqueness: this compound is unique due to its ketose structure and its ability to form a five-membered furanose ring. This structural difference influences its reactivity and the types of reactions it can undergo compared to its aldose counterparts like glucose and galactose. Additionally, its high sweetness and involvement in specific metabolic pathways distinguish it from other similar compounds.
属性
CAS 编号 |
10247-46-8 |
|---|---|
分子式 |
C6H12O6 |
分子量 |
180.16 g/mol |
IUPAC 名称 |
(3S,4S,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1 |
InChI 键 |
RFSUNEUAIZKAJO-VRPWFDPXSA-N |
手性 SMILES |
C([C@@H]1[C@H]([C@@H](C(O1)(CO)O)O)O)O |
规范 SMILES |
C(C1C(C(C(O1)(CO)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


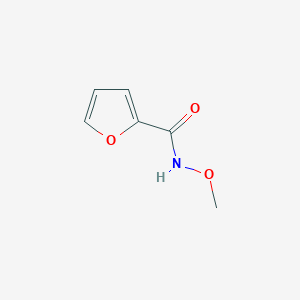
![Benzenemethanol, 3-(1H-pyrrolo[2,3-b]pyridin-4-yl)-](/img/structure/B12893969.png)

![Ethyl 6-[(5-methyl-1,2-oxazole-4-carbonyl)amino]hexanoate](/img/structure/B12893978.png)
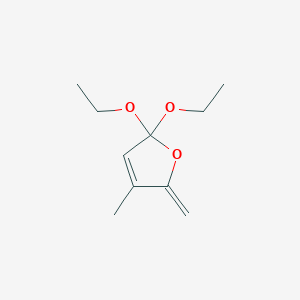
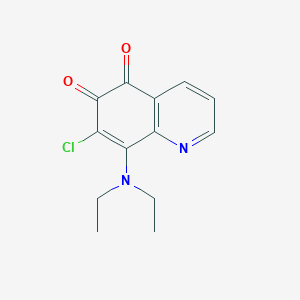
![Benzamide, 4-(1H-pyrrolo[2,3-b]pyridin-5-yl)-](/img/structure/B12894002.png)
![3H-Pyrazolo[3,4-b]pyridin-3-one, 2,7-dihydro-4,6-dimethyl-2,7-diphenyl-](/img/structure/B12894006.png)
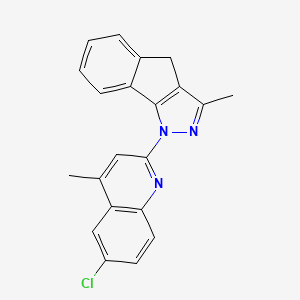
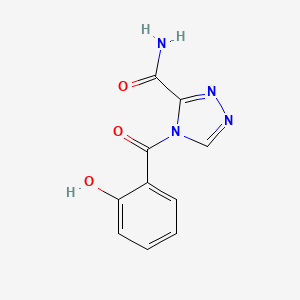
![6-(Dicyclohexylphosphino)-[1,1'-biphenyl]-2,2'-diol](/img/structure/B12894018.png)
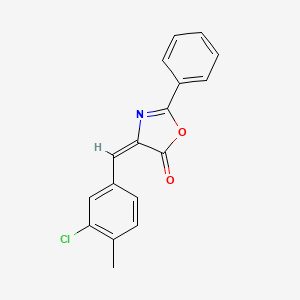
![4-(3-(2-Methylbenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide](/img/structure/B12894028.png)

